molecular formula C23H21N3O3 B13370604 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide

2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide

Cat. No.: B13370604
M. Wt: 387.4 g/mol
InChI Key: CXPBUGGOPLTCJY-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Ether Formation: The benzylated indole is reacted with 2-methoxypyridine-3-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents. They may act on various biological targets, including enzymes and receptors.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-indol-3-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide
  • 2-((1-benzyl-1H-indol-3-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide

Uniqueness

The uniqueness of 2-((1-benzyl-1H-indol-4-yl)oxy)-N-(2-methoxypyridin-3-yl)acetamide lies in its specific substitution pattern on the indole core and the presence of the benzyl group. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1-benzylindol-4-yl)oxy-N-(2-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C23H21N3O3/c1-28-23-19(9-6-13-24-23)25-22(27)16-29-21-11-5-10-20-18(21)12-14-26(20)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,27)

InChI Key

CXPBUGGOPLTCJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)COC2=CC=CC3=C2C=CN3CC4=CC=CC=C4

Origin of Product

United States

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